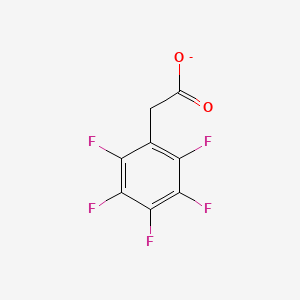

Pentafluorophenylacetate

描述

Contextualization of Fluorinated Organic Esters in Contemporary Synthesis

Fluorinated organic esters represent a pivotal class of compounds in modern synthetic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. chemimpex.com The strong electron-withdrawing nature of the fluorine atoms in a pentafluorophenyl group, for instance, imparts exceptional stability and reactivity to the ester. chemimpex.com This enhanced reactivity makes these esters highly effective acylating agents and valuable intermediates in the synthesis of complex molecules. chemimpex.com

In the realm of medicinal chemistry, the incorporation of fluorinated moieties can lead to improved metabolic stability and enhanced bioactivity of drug candidates. chemimpex.com In materials science, fluorinated esters are utilized in the formulation of advanced polymers and coatings, contributing to properties such as increased thermal stability and chemical resistance. chemimpex.com The strategic use of fluorinated organic esters, therefore, allows for the fine-tuning of molecular properties to meet specific application demands.

Historical Development of Pentafluorophenylacetate as a Reagent

The emergence of this compound as a key reagent is closely linked to the advancements in peptide chemistry. In 1979, a seminal paper by Kisfaludy and coworkers introduced pentafluorophenyl acetate (B1210297) as a novel and highly selective acetylating agent. acs.orgtcichemicals.com This work highlighted its potential in organic synthesis.

A significant milestone in its application came in 1985 when Atherton and Sheppard first demonstrated the use of preformed N-9-fluorenylmethoxycarbonyl (Fmoc) amino acid pentafluorophenyl esters in solid-phase peptide synthesis. nih.gov They found that these esters were easy to prepare for a majority of Fmoc-amino acids and existed as easy-to-handle crystalline solids. nih.gov This development was crucial as it showcased the efficiency of pentafluorophenyl esters in forming amide bonds, a fundamental reaction in peptide synthesis. nih.gov Further studies in 1987 by the same research group focused on optimizing the reaction conditions for the use of these esters on a solid phase, solidifying their importance in the field. nih.gov Pentafluorophenyl esters, including the acetate, were recognized for being less susceptible to spontaneous hydrolysis compared to other active esters, making them particularly valuable in conjugation reactions. wikipedia.org

Current Research Paradigms and Significance of this compound

The significance of this compound in contemporary research is multifaceted, with applications spanning from drug discovery to materials science. Its role as a versatile reagent continues to be explored in various cutting-edge research areas.

In pharmaceutical development, pentafluorophenyl acetate is employed in the synthesis of novel drug candidates. chemimpex.com The pentafluorophenyl group can be strategically incorporated to enhance the pharmacological properties of a molecule. chemimpex.com Furthermore, it serves as a valuable derivatizing agent in mass spectrometry, aiding in the analysis of complex mixtures by improving detection sensitivity. chemimpex.com

The field of polymer chemistry also benefits from the unique properties of pentafluorophenyl acetate. It is used in the production of specialty polymers, where its incorporation leads to materials with enhanced thermal stability and chemical resistance. chemimpex.com These polymers find applications in advanced coatings and other high-performance materials. chemimpex.com

Moreover, pentafluorophenyl esters are instrumental in bioconjugation, the process of linking molecules to biomolecules such as proteins. wikipedia.org They are used to attach fluorophores or haptens to primary amines in these biological macromolecules. wikipedia.org This capability is crucial for developing diagnostic tools and for studying biological processes.

The ongoing research into this compound and its derivatives continues to uncover new applications, underscoring its enduring importance as a versatile tool in the modern chemist's arsenal.

Compound Information Table

| Compound Name |

| This compound |

| Fmoc-amino acid pentafluorophenyl esters |

| N-9-fluorenylmethoxycarbonyl |

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H3F5O2 | starshinechemical.comncats.iochemspider.com |

| Molecular Weight | 226.10 g/mol | starshinechemical.comncats.io |

| Appearance | White to Almost white powder to lump | tcichemicals.comstarshinechemical.com |

| Melting Point | 27-30 °C | chemicalbook.com |

| Boiling Point | 59-60 °C at 12 mmHg | chemicalbook.com |

| Density | 1.526±0.06 g/cm³ | chemicalbook.com |

| Flash Point | 71 °C | starshinechemical.com |

| CAS Number | 19220-93-0 | chemicalbook.com |

Structure

3D Structure

属性

分子式 |

C8H2F5O2- |

|---|---|

分子量 |

225.09 g/mol |

IUPAC 名称 |

2-(2,3,4,5,6-pentafluorophenyl)acetate |

InChI |

InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15)/p-1 |

InChI 键 |

LGCODSNZJOVMHV-UHFFFAOYSA-M |

规范 SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Reaction Mechanism Elucidation of Pentafluorophenylacetate

Preparative Routes to Pentafluorophenylacetate and its Substituted Analogs

The synthesis of this compound and its analogs can be broadly categorized into two main approaches: the direct esterification of pentafluorophenol precursors and various derivatization strategies.

Esterification via Pentafluorophenol Precursors

The most common method for preparing this compound involves the esterification of pentafluorophenol with an appropriate acetylating agent. This can be achieved through several reliable methods.

One widely used approach employs dicyclohexylcarbodiimide (DCC) as a coupling agent. In this method, acetic acid is activated by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic pentafluorophenol to yield the desired ester and dicyclohexylurea as a byproduct. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane. A similar approach can be taken for the synthesis of other pentafluorophenyl esters, such as those derived from amino acids. researchgate.net

Another effective method involves the reaction of pentafluorophenol with acetic anhydride. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which activates the acetic anhydride and facilitates the nucleophilic attack by the phenoxide ion. The use of bis(pentafluorophenyl) carbonate also serves as a convenient method for activating carboxylic acids to form their corresponding pentafluorophenyl esters. tcichemicals.com

Furthermore, an electrochemical method for the synthesis of pentafluorophenyl esters has been developed. This approach involves the anodic activation of pentafluorophenol, which then reacts with a carboxylic acid in a unique cascade of nucleophilic aromatic and acyl substitutions. researchgate.netrsc.org

A summary of common esterification conditions is provided in the table below.

| Acetylating Agent | Coupling Agent/Catalyst | Solvent | Typical Conditions |

| Acetic Acid | Dicyclohexylcarbodiimide (DCC) | Dichloromethane (CH₂Cl₂) | Room temperature |

| Acetic Anhydride | Pyridine or Triethylamine | - | Room temperature |

| Acetic Acid | Bis(pentafluorophenyl) carbonate | - | Mild conditions |

| Acetic Acid | Electrochemical (Anodic Activation) | - | Mild, selective activation |

Derivatization Strategies for this compound Synthesis

This compound and its analogs can also be synthesized through various derivatization strategies, often starting from other carboxylic acid derivatives. For instance, acyl chlorides can be readily converted to pentafluorophenyl esters by reacting them with pentafluorophenol in the presence of a non-nucleophilic base like triethylamine. nih.gov This method is particularly useful for preparing a wide range of substituted pentafluorophenylacetates.

Additionally, derivatization of carboxylic acids to their pentafluorophenyl esters is a common strategy in analytical chemistry for enhancing their volatility and detectability by gas chromatography-mass spectrometry (GC-MS). researchgate.netscispace.com Reagents such as pentafluorobenzyl bromide can be used to convert carboxylic acids into their corresponding pentafluorobenzyl esters, a class of compounds closely related to this compound. scispace.com

Mechanistic Investigations of this compound Reactivity

The high reactivity of this compound is a direct consequence of the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl carbon highly electrophilic and the pentafluorophenoxide a good leaving group.

Nucleophilic Acyl Substitution Pathways in this compound Reactions

The reactions of this compound with nucleophiles, such as amines (aminolysis) and water (hydrolysis), proceed via a nucleophilic acyl substitution mechanism. chemistrysteps.com This mechanism typically involves a two-step addition-elimination pathway.

In the first step, the nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen atom and the original ester group and the nucleophile bonded to the central carbon.

In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the pentafluorophenoxide ion is expelled as the leaving group. The stability of the pentafluorophenoxide anion, due to the strong inductive effect of the five fluorine atoms, makes it an excellent leaving group and drives the reaction forward.

Computational studies on the aminolysis of pentafluorophenyl acetate (B1210297) with methylamine suggest that the reaction likely proceeds through a noncatalytic concerted pathway. chemrxiv.org

Kinetic and Thermodynamic Considerations in this compound-Mediated Processes

The kinetics of reactions involving this compound are significantly influenced by the nature of the nucleophile and the reaction conditions. While specific kinetic data for the hydrolysis and aminolysis of this compound are not extensively tabulated in readily available literature, comparative studies highlight its high reactivity.

Kinetic investigations have shown that pentafluorophenyl esters are significantly more reactive than other activated esters, such as p-nitrophenyl esters. researchgate.netscilit.com For instance, in peptide synthesis, the relative rate of coupling for pentafluorophenyl esters is substantially higher than that for pentachlorophenyl and nitrophenyl esters. thieme-connect.de

The table below presents a qualitative comparison of the reactivity of different activated esters.

| Activated Ester | Relative Reactivity |

| Pentafluorophenyl ester | Very High |

| p-Nitrophenyl ester | High |

| N-Hydroxysuccinimide ester | High |

Thermodynamically, the hydrolysis of activated esters like this compound is an exergonic process, driven by the formation of a stable carboxylic acid and the highly stabilized pentafluorophenoxide anion. While specific enthalpy and entropy values for the hydrolysis of this compound are not readily found, studies on analogous systems, such as the hydrolysis of p-nitrophenyl acetate, provide insight into the thermodynamic driving forces. researchgate.netscilit.com

Influence of the Pentafluorophenyl Moiety on Ester Activation and Reaction Selectivity

The pentafluorophenyl group plays a crucial role in activating the ester towards nucleophilic attack. The five highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect is transmitted to the carbonyl carbon of the ester, significantly increasing its electrophilicity and making it more susceptible to attack by nucleophiles. wikipedia.org

This enhanced electrophilicity is the primary reason for the high reactivity of pentafluorophenyl esters compared to less activated esters, such as ethyl acetate. The electron-withdrawing nature of the pentafluorophenyl group also stabilizes the resulting pentafluorophenoxide leaving group, further facilitating the nucleophilic substitution reaction.

The high reactivity of pentafluorophenyl esters allows for reactions to be carried out under mild conditions, which is particularly advantageous in the synthesis of sensitive molecules like peptides and in bioconjugation reactions where harsh conditions could lead to degradation. wikipedia.orgprecisepeg.com Furthermore, pentafluorophenyl esters exhibit greater resistance to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimidyl esters, which contributes to their utility in aqueous reaction media. wikipedia.orgprecisepeg.com

Applications of Pentafluorophenylacetate in Diversified Organic Synthesis

Advanced Acetylation Strategies Employing Pentafluorophenylacetate

Pentafluorophenyl acetate (B1210297) is recognized as a potent and highly selective acetylating agent. The reactivity of this compound can be finely tuned, allowing for the selective acetylation of various functional groups under specific conditions. This selectivity is primarily due to the significant difference in reactivity of pentafluorophenyl acetate towards amines and alcoholic hydroxyl groups.

Selective O-Acetylation of Alcohols and Diols

The O-acetylation of alcohols and diols using pentafluorophenyl acetate requires the presence of a tertiary base, such as triethylamine (TEA), to proceed efficiently. In the absence of such a base, the reaction with alcohols is notably slow, which forms the basis of its chemoselectivity. When heated in dimethylformamide (DMF) with TEA, primary and secondary alcohols are effectively acetylated. Research has demonstrated successful acetylation of various alcohols and diols, yielding the desired acetate products in high yields.

For instance, the acetylation of ethanol at room temperature with pentafluorophenyl acetate and TEA shows progressive completion over 24 hours. At an elevated temperature of 80°C, the reaction is complete within approximately 160 minutes. This methodology has been successfully applied to a range of substrates, highlighting its utility in protecting hydroxyl groups.

Table 1: O-Acetylation of Various Alcohols and Diols with Pentafluorophenyl Acetate Conditions: Substrate heated with 3 molar equivalents of both pentafluorophenyl acetate and triethylamine (TEA) in dimethylformamide (DMF) at 80°C for 12-60 hours.

| Substrate | Product | Yield (%) |

| Ethylene glycol | Ethylene glycol diacetate | 72 |

| 1,2-Propanediol | 1,2-Propanediol diacetate | 75 |

| Glycerol | Triacetin | 74 |

| Cyclohexanol | Cyclohexyl acetate | 80 |

| Benzyl alcohol | Benzyl acetate | 92 |

N-Acetylation of Amines and Amino Alcohols

In contrast to O-acetylation, the N-acetylation of primary and secondary amines with pentafluorophenyl acetate proceeds rapidly and in high yields, typically at room temperature in a polar solvent like DMF, without the need for a base catalyst. This marked difference in reactivity allows for the highly selective N-acetylation of amino groups even in the presence of unprotected hydroxyl groups.

This chemoselectivity is particularly advantageous for the N-acetylation of amino alcohols. By performing the reaction without a tertiary base, the amino group can be acetylated exclusively, leaving the hydroxyl group intact. Subsequent addition of a base like triethylamine can then facilitate the O-acetylation of the hydroxyl group if diacetylation is desired. This stepwise approach provides excellent control over the acylation of bifunctional molecules.

Table 2: Selective N-Acetylation of Amines and Amino Alcohols with Pentafluorophenyl Acetate Conditions: Reaction carried out in dimethylformamide (DMF) at room temperature without a base catalyst.

| Substrate | Product | Yield (%) |

| Aniline | Acetanilide | 85 |

| Benzylamine | N-Benzylacetamide | 82 |

| Ethanolamine | N-(2-Hydroxyethyl)acetamide | 80 |

| 3-Amino-1-propanol | N-(3-Hydroxypropyl)acetamide | 85 |

Transesterification Processes Catalyzed by Zinc(II) Complexes with this compound Substrates

The transesterification of esters is a fundamental reaction in organic synthesis. While zinc complexes are known to catalyze transesterification reactions for various substrates, specific studies detailing the use of pentafluorophenyl acetate as the direct substrate in zinc(II) complex-catalyzed transesterification are not extensively documented in the reviewed literature. However, the principles of catalysis by zinc compounds are well-established for other esters. For example, zinc carboxylates and zinc-based metal-organic frameworks (MOFs) have been shown to be effective catalysts for the transesterification of triglycerides and other esters. rsc.orgconicet.gov.ar These catalysts typically function as Lewis acids, activating the carbonyl group of the ester and making it more susceptible to nucleophilic attack by an alcohol. conicet.gov.ar Given the activated nature of pentafluorophenyl acetate, it is plausible that it could serve as a substrate in such catalytic systems, though specific research to confirm this is limited.

Activation of Carboxylic Acids and Amino Acids with this compound

Pentafluorophenyl esters are highly effective activating groups for carboxylic acids, a crucial step in the formation of amide and ester bonds, particularly in peptide synthesis. highfine.comfluorine1.ru The pentafluorophenyl group is a superb leaving group due to the high electronegativity of the fluorine atoms, which stabilizes the resulting pentafluorophenolate anion. This makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines or alcohols.

Pentafluorophenyl acetate can be used to form these highly reactive pentafluorophenyl ester intermediates from other carboxylic acids. This transformation facilitates the subsequent coupling reaction under mild conditions, often requiring fewer additives and simplifying purification procedures. In peptide synthesis, pre-formed N-protected amino acid pentafluorophenyl esters are frequently used to ensure reliable coupling with minimal side reactions. nih.govresearchgate.net The high reactivity of these active esters allows for rapid amide bond formation, which is advantageous in both solution-phase and solid-phase peptide synthesis. nih.gov Kinetic studies have shown that the coupling speed of pentafluorophenyl (PFP) esters is significantly higher than other active esters like pentachlorophenyl (PCP) or nitrophenyl (Np) esters, with relative rates of 111:3.4:1, respectively. highfine.com This high reaction rate helps to minimize or eliminate undesirable side reactions. highfine.com

Formation of Complex Molecular Architectures Utilizing this compound

The unique reactivity of the pentafluorophenyl moiety makes it a valuable tool in constructing complex molecules, particularly those containing fluorine.

Synthesis of Fluorinated Compounds

Pentafluorophenyl acetate serves not just as a reagent for transferring an acetyl group, but also as a building block incorporating a polyfluorinated aryl ring into a target molecule. The highly electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), typically at the para-position. acs.orgnih.gov This reactivity can be exploited to form new carbon-carbon or carbon-heteroatom bonds.

For example, the pentafluorophenyl group can be attached to a molecule and subsequently act as a reactive handle for further functionalization. An electron-withdrawing group attached to the ring enhances its electrophilicity, facilitating covalent modification by nucleophiles. acs.org This strategy is employed in medicinal chemistry to create covalent inhibitors where the pentafluorophenyl moiety reacts with a nucleophilic residue (like cysteine) in a biological target. acs.orgnih.gov Furthermore, the incorporation of pentafluorophenyl groups can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which is a key consideration in the design of fluorinated pharmaceuticals and agrochemicals. nih.gov

Cyclic Compound Synthesis, including Lactones and Ketones

The activation provided by the pentafluorophenyl ester group is a valuable tool in the synthesis of various cyclic compounds, most notably lactones (cyclic esters). The highly electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack, facilitating intramolecular cyclization reactions under mild conditions.

A prominent example is the use of pentafluorophenyl ester intermediates in the synthesis of functionalized cyclic carbonates, which are a specific class of lactones. nih.govresearchgate.net An improved two-step synthetic route has been developed featuring a novel cyclic carbonate intermediate with an active pentafluorophenyl ester group, specifically pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (MTC-OPhF₅). nih.govnih.gov This versatile intermediate can be synthesized on a large scale and is stable for storage. nih.govnih.gov The active ester is highly amenable to substitution with various nucleophiles, such as alcohols and amines, to generate a diverse library of functionalized cyclic carbonates in high yields. nih.govresearchgate.netnih.gov This method is tolerant of a wide array of functionalities, including hydrophobic groups, hydrophilic groups, and reactive moieties for further "click" chemistry. nih.govnih.gov

The general strategy involves the reaction of a precursor molecule containing both a carboxylic acid and a hydroxyl group. The carboxylic acid is activated as a pentafluorophenyl ester, which then readily reacts with the intramolecular hydroxyl group to form the lactone ring.

| Precursor Type | Intermediate | Cyclic Product | Ref. |

| Carboxy-substituted diol | Active pentafluorophenyl ester | Cyclic Carbonate (Lactone) | nih.gov |

| Carboxy-substituted amino-alcohol | Active pentafluorophenyl ester | Cyclic Carbamate | broadpharm.com |

| Carboxy-substituted mercapto-alcohol | Active pentafluorophenyl ester | Cyclic Thiocarbonate | broadpharm.com |

While the application of pentafluorophenyl esters in lactone synthesis is well-documented, their direct use in the synthesis of cyclic ketones via similar activation strategies is less commonly reported in the literature. However, the underlying principle of activating a carboxylic acid group for intramolecular reaction could theoretically be extended to ketone synthesis, for instance, through an intramolecular Friedel-Crafts acylation or other carbon-carbon bond-forming cyclizations, although this remains a less explored area.

Multicomponent Reaction Strategies (e.g., Ugi-type reactions)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. mdpi.com The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. mdpi.com

While the direct use of this compound as a substitute for the carboxylic acid component in the Ugi reaction is not extensively documented, related pentafluorophenyl compounds have emerged as effective catalysts in various MCRs. For instance, pentafluorophenylammonium triflate (PFPAT) has been identified as a mild and efficient organocatalyst for several organic transformations, including MCRs. researchgate.net Its utility is attributed to its low toxicity, compatibility with air and water, and its ability to minimize side reactions with acid-sensitive substrates. researchgate.net

The role of pentafluorophenyl esters as highly reactive acylating agents is well-established in other areas of synthesis, such as peptide chemistry. wikipedia.org This high reactivity suggests a potential, though not yet widely realized, application as an activated carboxylic acid component in Ugi-type reactions or other MCRs. The activated ester could potentially acylate an intermediate formed from the other components, thereby participating in the main reaction pathway. However, current literature predominantly focuses on the use of free carboxylic acids in the classic Ugi reaction scheme. mdpi.com

Derivatization Applications of this compound in Non-Identification Analytical Methodologies

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. Reagents containing the pentafluorophenyl group are frequently employed for this purpose to enhance analytical performance in chromatography and mass spectrometry.

Enhancement of Analyte Detection Sensitivity in Mass Spectrometry

The incorporation of a pentafluorophenyl group into an analyte molecule can significantly improve its ionization efficiency and, consequently, the sensitivity of its detection by mass spectrometry (MS). The five fluorine atoms are highly electronegative, making the derivatized analyte an excellent candidate for negative-ion chemical ionization (NICI), a soft ionization technique that often results in less fragmentation and a strong signal for the molecular ion or a characteristic fragment.

Several pentafluorophenyl-containing reagents are used for this purpose:

Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for acidic compounds like fatty acids and phenols. The resulting PFB esters are highly responsive in both chemical ionization (CI) and electron ionization (EI) mass spectrometry, allowing for sensitive quantification. rsc.org

Pentafluorophenylhydrazine (PFPH) has been successfully used to derivatize apurinic/apyrimidinic (AP) sites in DNA. This derivatization, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables highly sensitive and selective quantification of these DNA lesions, with detection limits significantly lower than previous methods. nih.gov

Pentafluoropropionic anhydride (PFPA) is used to derivatize amines, such as histamine and polyamines. The resulting pentafluoropropionyl (PFP) derivatives exhibit good properties for GC-MS analysis. nih.govnih.gov

The derivatization not only enhances the signal but can also shift the mass of the analyte to a higher, less crowded region of the mass spectrum, reducing interference from background noise.

| Derivatizing Reagent | Analyte Class | Analytical Technique | Benefit | Ref. |

| Pentafluorophenylhydrazine (PFPH) | DNA lesions (AP sites) | LC-MS/MS | ~10x increase in sensitivity | nih.gov |

| Pentafluorobenzyl bromide (PFBBr) | Fatty Acids, Phenols | GC-MS | High sensitivity in CI and EI modes | rsc.orgresearchgate.net |

| Pentafluoropropionic anhydride (PFPA) | Amines, Polyamines | GC-MS | Formation of stable, detectable derivatives | nih.govnih.gov |

| N,N-dimethylpiperazine iodide (DMPI) | Carboxylic Acids (Retinoic Acid) | Paper Spray Ionization MS | ~50x increase in detection limit | mdpi.com |

Improvement of Chromatographic Separation Characteristics

Derivatization with pentafluorophenyl-containing reagents is a widely used strategy to improve the chromatographic properties of analytes, particularly for gas chromatography (GC). researchgate.net Many polar and non-volatile compounds cannot be directly analyzed by GC. Derivatization serves to:

Increase Volatility: By masking polar functional groups like -OH, -NH, and -COOH, the intermolecular hydrogen bonding is reduced, which increases the volatility of the analyte, allowing it to be analyzed by GC. researchgate.net For example, phenols are converted to their more volatile pentafluorobenzyl derivatives. researchgate.net

Improve Peak Shape: The derivatization process reduces the interaction of polar analytes with the stationary phase of the GC column, leading to more symmetrical and sharper peaks, which improves resolution and quantification. researchgate.net

Enhance Separation of Enantiomers: In liquid chromatography (LC), chiral derivatizing agents are used to separate enantiomers on non-chiral stationary phases. Advanced Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), is used to create diastereomeric derivatives of amino acids, which can then be separated on a conventional reversed-phase column. mdpi.com This indirect chiral resolution allows for accurate quantification of D- and L-amino acids in complex biological samples. mdpi.com

The choice of derivatizing agent and chromatographic conditions is crucial for achieving optimal separation and detection.

Functionalization for Spectroscopic Probes (e.g., S-Pentafluorophenylacetate)

Pentafluorophenyl esters are highly effective activating groups for the conjugation of molecules, including the attachment of spectroscopic probes like fluorophores to biomolecules or other targets. wikipedia.org The PFP ester reacts efficiently with primary amines under mild conditions to form stable amide bonds, making it a superior alternative to other active esters like N-hydroxysuccinimide (NHS) esters due to its lower susceptibility to hydrolysis. wikipedia.orgbroadpharm.com

This reactivity is harnessed to create fluorescent probes for biological imaging and quantification. A fluorescent dye containing a carboxylic acid can be converted to its pentafluorophenyl ester. This activated fluorophore can then be easily conjugated to a protein, antibody, or other amine-containing molecule of interest.

While the specific compound S-Pentafluorophenylacetate (or more accurately, S-pentafluorophenyl thioacetate) is not widely cited as a direct spectroscopic probe, the underlying chemistry is highly relevant. Thiol-reactive fluorescent probes are a major class of reagents used to label proteins at cysteine residues. nih.gov A common strategy involves using a reagent that reacts specifically with thiols, such as a maleimide or a bromoacetyl group, which is attached to a fluorophore. researchgate.net For instance, 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene is used as a fluorescent derivatization reagent for thiols. nih.gov The pentafluorophenyl group itself is not the probe but rather the reactive handle to attach it. The principle involves activating a carboxyl group on a fluorescent molecule with pentafluorophenol, which can then be used to label a target.

| Reagent Type | Target Functional Group | Bond Formed | Application | Ref. |

| Pentafluorophenyl (PFP) Ester | Primary Amine | Amide | Attaching fluorophores, PEGylation | wikipedia.orgbroadpharm.com |

| Bromo-derivatized Fluorophore | Thiol (e.g., Cysteine) | Thioether | Fluorescent labeling of thiols | nih.gov |

Pentafluorophenylacetate in Peptide and Bioconjugate Chemistry

Role in Peptide Bond Formation and Coupling Reagent Design

The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. Pentafluorophenyl (PFP) esters of N-protected amino acids are highly effective activated intermediates for this purpose. wikipedia.org They are generally stable, often crystalline solids that can be stored and handled with greater ease than alternatives like symmetrical anhydrides, yet they exhibit high reactivity. psu.edu This combination of stability and reactivity simplifies synthetic procedures, particularly in automated processes. psu.edu

Kinetic studies have demonstrated the superior coupling speed of PFP esters compared to other active esters. This high rate is advantageous as it minimizes the occurrence of side reactions, most notably racemization, which is a critical concern in peptide synthesis. highfine.com

| Active Ester | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl ester | OPFP | 111 |

| Pentachlorophenyl ester | OPCP | 3.4 |

| p-Nitrophenyl ester | ONp | 1 |

Data sourced from kinetic studies comparing active ester reactivity. highfine.com

The principle of using the pentafluorophenyl group has been extended to the design of other coupling reagents. For instance, pentafluorophenyldiphenylphosphinate (FDPP) is a reagent used to promote peptide bond formation with a very low rate of racemization. highfine.com Similarly, pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) can be employed for the simultaneous protection and activation of amino acids, forming the PFP ester in situ. google.comhighfine.com These reagents underscore the versatility of the pentafluorophenyl moiety in facilitating efficient and high-fidelity amide bond formation. nih.gov

Applications in Solid-Phase Peptide Synthesis Methodologies

Pentafluorophenyl esters have been successfully integrated into solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The first demonstration of their utility in this context was reported by Atherton and Sheppard in 1985. nih.gov They utilized pre-formed Nα-fluorenylmethoxycarbonyl (Fmoc) amino acid pentafluorophenyl esters for the synthesis of a notoriously difficult sequence, the acyl carrier protein 65-74 fragment. nih.govpsu.edursc.org

The use of PFP esters in SPPS offers several advantages:

High Reactivity: The esters react rapidly and efficiently with the resin-bound amino group, leading to high coupling yields. nih.gov

Reduced Side Reactions: By using pre-formed active esters, the growing peptide chain is not exposed to the activating reagent (like a carbodiimide), which can cause side reactions. nih.gov

Improved Purity: The high efficiency of the coupling reactions contributes to a cleaner crude product, simplifying purification. nih.gov

Favorable Reaction Conditions: The couplings are typically performed in polar aprotic solvents like dimethylformamide (DMF), which are compatible with common solid supports such as polyamide resins. psu.edu The addition of a catalyst, most commonly 1-hydroxybenzotriazole (B26582) (HOBt), further enhances the reaction rate. nih.govpsu.edu

The methodology has also been applied using tert-butyloxycarbonyl (Boc) protected amino acid pentafluorophenyl esters, demonstrating comparable efficiency to synthesis with symmetrical anhydrides. nih.gov

| Feature | Description |

| Protecting Group | Fmoc (Nα-fluorenylmethoxycarbonyl) |

| Activating Group | Pentafluorophenyl (PFP) Ester |

| Model Peptide | Acyl Carrier Protein 65-74 (a decapeptide) |

| Resin Support | Polyamide |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | 1-Hydroxybenzotriazole (HOBt) |

| Outcome | Successful synthesis of a "difficult sequence" with high purity of the crude product (>90%). nih.govpsu.edursc.org |

Summary of the seminal SPPS methodology using Fmoc-amino acid PFP esters.

Incorporation of Fluorinated Amino Acid Moieties via Pentafluorophenylacetate Derivatives

The incorporation of fluorinated amino acids into peptides is a key strategy for modulating their biological activity, stability, and conformational properties. nih.govnih.govprinceton.edu The same SPPS methodologies that utilize PFP esters for standard amino acids can be directly applied to introduce fluorinated amino acid building blocks.

The process involves the chemical synthesis of the desired fluorinated amino acid, followed by its activation as a pentafluorophenyl ester. This activated monomer is then used in the standard SPPS cycle to incorporate the fluorinated moiety at a specific position in the peptide sequence. The high reactivity and clean coupling afforded by the PFP ester method are particularly valuable when working with expensive or complex modified amino acids. nih.gov For example, highly fluorinated bi-aryl amino acids can be synthesized via cross-coupling methods and subsequently activated for use in peptide synthesis. nih.gov The use of PFP esters provides a robust and efficient chemical route for creating fluorinated peptides, complementing biosynthetic incorporation methods. nih.gov

Synthesis and Diastereoisomer Separation of Bioactive Peptides and Peptidomimetics

The high fidelity of the coupling reactions mediated by pentafluorophenyl esters makes this chemistry well-suited for the total synthesis of complex bioactive peptides and peptidomimetics. The successful synthesis of the acyl carrier protein 65-74 fragment, a sequence known to be challenging, highlights the robustness of the method. nih.govpsu.edu The efficiency of PFP ester-mediated couplings minimizes deletion sequences and other impurities, which is a critical first step for obtaining a pure final product. nih.gov

While PFP esters are primarily involved in the bond-forming step, their clean reaction profiles are crucial for syntheses where stereochemical integrity must be preserved. By significantly reducing the extent of racemization during coupling, the use of PFP esters helps ensure that the crude peptide has a high diastereomeric purity. highfine.com This simplifies the subsequent purification process, where techniques like HPLC are used to separate the target peptide from any remaining impurities or, if a racemic amino acid was used, to separate the final diastereoisomers. The ability to synthesize well-defined, pure peptide chains is a prerequisite for producing bioactive molecules for research and therapeutic applications. nih.govresearchgate.net

Innovations in Polymer Science and Materials Chemistry Facilitated by Pentafluorophenylacetate

Polymer Functionalization through Activated Ester Chemistry utilizing Pentafluorophenylacetate

Pentafluorophenyl esters (PFEs) are highly effective activated intermediates for the functionalization of polymers. nih.govnih.gov The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack, particularly by amines, enabling efficient and quantitative modification of polymer side chains under mild conditions. nih.govresearchgate.net This "activated ester chemistry" is a cornerstone of modern polymer synthesis, allowing for the introduction of a wide array of functional groups that would not be stable under direct polymerization conditions. wikipedia.org

A prominent example is the use of poly(pentafluorophenyl acrylate) (PPFPA), a soluble polymeric active ester that serves as a versatile precursor for creating multifunctional polymers. researchgate.netwikipedia.org This polymer is advantageous over other activated ester polymers, such as those based on N-hydroxysuccinimide (NHS), due to its enhanced hydrolytic stability and better solubility in a broader range of organic solvents. wikipedia.orgrsc.org Researchers have employed strategies like photocatalytic hydrogen atom transfer reversible addition-fragmentation chain transfer (HAT-RAFT) grafting to introduce PPFPA side chains onto commodity polymers, thereby creating a high density of reactive sites for subsequent functionalization. nih.govresearchgate.net This method allows for the transformation of common polymers into highly functional materials suitable for advanced applications.

Post-Polymerization Modification Reactions Mediated by this compound Derivatives

Post-polymerization modification (PPM) is a powerful strategy for designing well-defined functional polymers that cannot be achieved through the direct polymerization of functional monomers. wikipedia.orgrsc.org Polymers bearing this compound moieties are ideal platforms for PPM due to the high reactivity and selectivity of the activated ester group. rsc.orgutwente.nl This approach facilitates the creation of complex polymer architectures and functional materials, including single-chain polymer nanoparticles (SCNPs) that mimic the structure and function of proteins. rsc.org

Aminolysis Reactions in Polymeric Systems

Aminolysis, the reaction of the activated pentafluorophenyl ester with a primary or secondary amine, is the most common and efficient PPM reaction involving these derivatives. researchgate.netrsc.org This reaction proceeds with high, often quantitative, conversion under mild conditions to form a stable amide bond. researchgate.net This high efficiency allows for the precise control of the final polymer composition.

Research has demonstrated the versatility of aminolysis in various polymeric systems. For instance, poly(pentafluorophenyl methacrylate) (PPFMA) brushes have been shown to react with a wide variety of amines with near-quantitative conversion. rsc.org This robust reactivity makes PPFMA brushes an attractive platform for creating libraries of functional polymer surfaces. rsc.org Similarly, aminolysis has been used to functionalize SCNPs with diverse molecules, including fluorescent labels, amino acids, and peptides, thereby tailoring their physicochemical properties for applications like protein mimicry. rsc.org The reaction is not limited to aliphatic amines; however, lower conversion rates are typically observed with aromatic amines. researchgate.netacs.org

Table 1: Reactivity of Poly(active esters) with Various Nucleophiles

| Polymer | Nucleophile | Conditions | Conversion |

|---|---|---|---|

| Poly(pentafluorophenyl acrylate) | Aliphatic Primary Amine | Mild | Satisfactory/Quantitative researchgate.net |

| Poly(pentafluorophenyl methacrylate) | Aliphatic Primary Amine | Mild | Satisfactory/Quantitative researchgate.net |

| Poly(pentafluorophenyl acrylate) | Aliphatic Secondary Amine | Mild | Satisfactory researchgate.net |

| Poly(pentafluorophenyl methacrylate) | Aliphatic Secondary Amine | Mild | Satisfactory researchgate.net |

| Poly(pentafluorophenyl acrylate) | Aromatic Amine | Mild | Low researchgate.net |

| Poly(pentafluorophenyl methacrylate) | Aromatic Amine | Mild | Low researchgate.net |

Design and Fabrication of Advanced Polymer Materials

The functionalization capabilities offered by this compound chemistry are instrumental in the design and fabrication of advanced polymer materials with specific, high-performance properties. rsc.org By carefully selecting the functional molecules to be grafted onto the polymer backbone, materials can be engineered for a wide range of applications, from drug delivery nanocarriers to specialized industrial coatings. researchgate.netrsc.org

Engineering Materials with Enhanced Thermal Stability and Chemical Resistance

The incorporation of fluorine atoms into a polymer structure is a well-established strategy for enhancing its thermal and chemical stability. The unique fluorinated structure of this compound contributes directly to these properties in the resulting polymers. chemimpex.com Materials science leverages this compound in the formulation of high-performance polymers precisely because of the improved resistance it confers. chemimpex.com

For example, pentafluorophenyl methacrylate (B99206) is noted for being very hydrophobic and exhibiting chemical resistant properties. specialchem.com Aromatic polyimides, another class of high-performance polymers, are known for their exceptional thermal stability and chemical resistance, principles that apply to polymers functionalized with the aromatic pentafluorophenyl group. researchgate.net Similarly, related materials like phosphonated poly(pentafluorostyrene) demonstrate good thermal and chemical stabilities, underscoring the role of the pentafluorophenyl moiety in achieving these robust characteristics. acs.org

Development of Composite Polymer Electrolytes for Energy Storage (e.g., Magnesium 2,3,4,5,6-Pentafluorophenylacetate)

Magnesium-ion batteries are a promising next-generation energy storage technology due to the high volumetric capacity and abundance of magnesium. nih.gov A key component of these batteries is the polymer electrolyte, which facilitates ion transport between the anode and cathode. An effective polymer electrolyte requires a magnesium salt to be dissolved within a polymer matrix.

While the specific compound Magnesium 2,3,4,5,6-Pentafluorophenylacetate is not prominently featured in current research literature for this application, the principles of magnesium polymer electrolytes are well-documented with other salts. These electrolytes typically consist of a magnesium salt, such as magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) or magnesium nitrate, and a host polymer. nih.govmdpi.com The performance of the electrolyte, including its ionic conductivity and electrochemical stability, is highly dependent on the interaction between the salt and the polymer. For instance, studies on electrolytes using Mg(TFSI)₂ in a polycarbonate matrix have shown oxidative stability windows greater than 6 V. nih.gov The development of new magnesium salts is a critical area of research, and while this compound-based salts are not yet established, the fundamental chemistry offers a potential route for future exploration.

Table 2: Properties of Selected Magnesium-Based Polymer Electrolytes

| Polymer Host | Magnesium Salt | Max. Ionic Conductivity (S/cm) | Electrochemical Stability (V) |

|---|---|---|---|

| Poly(2-butyl-2-ethyltrimethylene carbonate) | Mg(B(HFIP)₄)₂ | 2.5 × 10⁻⁴ (at 120 °C) | > 6.0 nih.gov |

| Chitosan:PVA | Mg(CF₃SO₃)₂ | 1.016 × 10⁻⁵ (Room Temp) | 2.4 mdpi.com |

| Gellan Gum | MgCl₂ | 2.91 × 10⁻² (Room Temp) | 2.39 (Open Circuit Voltage) researchgate.net |

Formulation of Advanced Coatings

This compound and its polymeric derivatives are utilized in the formulation of advanced and high-performance coatings. chemimpex.compolysciences.com The incorporation of these fluorinated compounds enhances chemical resistance and adhesion, which are critical properties for protective coatings. polysciences.com

The versatility of poly(pentafluorophenyl acrylate) (PPFPA) allows for the creation of functional surfaces through straightforward modification. For example, PPFPA can be directly grafted onto oxide surfaces, creating a reactive coating that can be subsequently patterned or functionalized. rsc.org This approach is valuable for producing surfaces with specific chemical or biological activities. The inherent chemical resistance of the fluorinated polymer backbone also makes it an excellent candidate for protective coatings in harsh environments. chemimpex.comspecialchem.com Companies specializing in industrial and marine applications develop high-performance polymer linings, such as ChemLINE® and MarineLINE®, that provide exceptional resistance to a wide range of aggressive chemicals, reflecting the commercial importance of chemically robust polymer coatings. spinnaker-global.com

Theoretical and Computational Chemistry Studies of Pentafluorophenylacetate

Quantum Chemical Analysis of Electronic Structure and Reactivity of Pentafluorophenylacetate

Quantum chemical methods provide profound insights into the electronic structure and inherent reactivity of molecules. For this compound, these studies illuminate the significant influence of the highly electronegative fluorine atoms on the molecule's properties. The pentafluorophenyl group (C₆F₅) is a strong electron-withdrawing group, which dramatically alters the electron distribution within the acetate (B1210297) moiety compared to its non-fluorinated counterpart, phenylacetate.

The electronic structure is characterized by a significant polarization of the C-F bonds, creating a highly electron-deficient aromatic ring. This inductive effect propagates to the ester linkage, influencing the reactivity of the carbonyl group. Computational analyses, such as Natural Bond Orbital (NBO) analysis, would likely show a significant positive partial charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is consistent with the experimental observation that pentafluorophenyl (PFP) esters are effective acylating agents, comparable to succinimidyl esters, and are noted for their reduced susceptibility to spontaneous hydrolysis. wikipedia.org

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the acetate portion, while the LUMO would likely be centered on the electron-deficient pentafluorophenyl ring. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the C₆F₅ group is anticipated to lower the energy of the LUMO significantly, leading to a smaller energy gap and enhanced reactivity as an electrophile.

Computational Modeling of Reaction Pathways and Transition States for this compound Reactions

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces and identifying transition states. tcichemicals.com For reactions involving this compound, such as aminolysis (reaction with an amine to form an amide), computational studies can provide a detailed atomistic picture of the reaction pathway.

The reaction of this compound with a nucleophile, for instance, would be modeled to proceed through a tetrahedral intermediate. Quantum chemical calculations can determine the geometry and energy of this intermediate, as well as the preceding transition state. The transition state is a critical point on the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. For the acylation reaction, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbonyl pi bond.

Studies on related pentafluorophenyl compounds, such as PFP sulfonate esters, have utilized computational methods to support proposed reaction mechanisms, like an elimination-addition pathway in reactions with amines. nih.govrsc.org Similarly, for this compound, computational modeling could differentiate between possible concerted or stepwise mechanisms. By calculating the energy barriers for different potential pathways, the most favorable reaction mechanism can be identified. These models can also incorporate solvent effects, providing a more realistic description of the reaction environment.

Applications of Density Functional Theory (DFT) and High-Level Ab Initio Methods (e.g., DLPNO-CCSD(T))

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT methods, particularly with hybrid functionals like B3LYP or range-separated functionals like ωB97X-D, can be employed to accurately predict a wide range of properties. These include optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and electrostatic potentials. nih.gov DFT is also well-suited for studying reaction mechanisms, as discussed in the previous section. nih.gov

For even higher accuracy, especially for calculating reaction energies and barrier heights, high-level ab initio methods are employed. nih.gov Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry. However, canonical CCSD(T) calculations are computationally very demanding. The domain-based local pair-natural orbital CCSD(T) (DLPNO-CCSD(T)) method offers a significant advancement by providing results that are very close to the canonical CCSD(T) accuracy but with a much lower computational cost, scaling nearly linearly with the size of the system. nih.govarxiv.org

The application of DLPNO-CCSD(T) to this compound and its reactions would provide highly reliable energetic data. nih.govresearchgate.netarxiv.orgmpg.de This level of theory is particularly valuable for accurately capturing the subtle effects of electron correlation and dispersion interactions, which are important in fluorinated systems. For example, DLPNO-CCSD(T) could be used to obtain benchmark-quality data for the binding energies of this compound with other molecules or for the activation energies of its reactions. arxiv.org

Future Research Directions and Emerging Trends in Pentafluorophenylacetate Chemistry

Development of Novel Synthetic Applications for Pentafluorophenylacetate

Pentafluorophenyl acetate (B1210297) has emerged as a highly selective and efficient acetylating agent in organic synthesis. acs.orgacs.org Its utility extends to various transformations, with ongoing research focused on expanding its applications.

One of the primary areas of investigation is in the selective acetylation of complex molecules. Due to the electron-withdrawing nature of the pentafluorophenyl group, the carbonyl carbon of the acetate is rendered highly electrophilic, facilitating reactions with nucleophiles. chemimpex.com This property has been exploited for the selective N-acetylation of amino acids and amino alcohols, a critical step in peptide synthesis and the preparation of pharmaceutical intermediates. acs.org Research has demonstrated that pentafluorophenyl acetate can acetylate amines in high yields under mild conditions, often at room temperature, without affecting other sensitive functional groups like hydroxyls unless a tertiary base is added. acs.org

Future work in this area is directed towards the development of even more selective acetylation protocols for multifunctional compounds, including natural products and complex drug candidates. The goal is to achieve chemoselective acetylation in the presence of a wider array of functional groups, thereby minimizing the need for protecting group strategies and streamlining synthetic routes.

Another promising direction is the use of pentafluorophenyl acetate in enzymatic and chemo-enzymatic processes. The high reactivity of the ester could be harnessed by enzymes to perform highly specific acetylations in aqueous media, contributing to greener and more sustainable synthetic methods.

Furthermore, the application of pentafluorophenyl acetate in the synthesis of other functional molecules is an active area of research. Its role as a precursor for generating other activated esters or for use in transition metal-catalyzed cross-coupling reactions is being explored. The unique reactivity profile of pentafluorophenyl acetate suggests its potential in novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Advancements in Sustainable Methodologies for this compound Synthesis and Utilization

The drive towards green chemistry has spurred research into more sustainable methods for both the synthesis and application of chemical reagents, including pentafluorophenyl acetate. While specific studies on the "green" synthesis of pentafluorophenyl acetate itself are not extensively detailed in the provided results, the trend in organic synthesis is to develop processes that are more atom-economical, use less hazardous solvents, and operate under milder conditions. Future research will likely focus on developing catalytic methods for the synthesis of pentafluorophenyl acetate that avoid stoichiometric reagents and minimize waste.

A significant contribution to sustainable chemistry lies in the utilization of pentafluorophenyl acetate and its derivatives. The high reactivity and selectivity of pentafluorophenyl esters contribute to more sustainable synthetic protocols. acs.org For instance, the ability to perform selective acetylations under mild conditions reduces energy consumption and the potential for side reactions, leading to higher purity products and less waste. acs.org

Moreover, polymers derived from pentafluorophenyl acrylate, a close relative of pentafluorophenyl acetate, are being used to create reusable nanoreactors. researchgate.net These nanostructures can facilitate reactions in water, reducing the reliance on volatile organic solvents. This concept could be extended to immobilize pentafluorophenyl acetate or related reagents on solid supports or in polymeric matrices, allowing for their recovery and reuse, a key principle of green chemistry.

Future research will likely focus on:

Developing catalytic and solvent-free conditions for the synthesis of pentafluorophenyl acetate.

Expanding the use of pentafluorophenyl esters in aqueous reaction media.

Designing recyclable catalytic systems that utilize pentafluorophenyl esters for various transformations.

Integration of this compound Chemistry with Advanced Materials Science and Nanotechnology

The chemistry of pentafluorophenyl esters, including pentafluorophenyl acetate, is increasingly being integrated with materials science and nanotechnology to create novel functional materials. chemimpex.com The pentafluorophenyl ester group serves as a versatile "activated" handle that can be readily modified through nucleophilic substitution, allowing for the post-polymerization functionalization of polymers. wikipedia.org

Polymers such as poly(pentafluorophenyl acrylate) and poly(pentafluorophenyl methacrylate) are synthesized and then reacted with a variety of amines or alcohols to introduce specific functionalities. researchgate.netacs.org This approach allows for the creation of a diverse library of polymers with tailored properties for applications in drug delivery, functional surfaces, and the creation of nanoparticles. wikipedia.org For example, this method has been used to create redox-responsive nanogels and pH-responsive drug nanocarriers. researchgate.net

A particularly exciting development is the use of pentafluorophenyl-functionalized polymers to create single-chain polymer nanoparticles (SCNPs). rsc.org These SCNPs can be designed to mimic the structure and function of proteins, with potential applications in catalysis and biomedicine. rsc.org The pentafluorophenyl ester groups on the polymer backbone can be cross-linked to form the nanoparticle structure and subsequently functionalized with various molecules to impart specific properties. rsc.org

Furthermore, the surface modification of nanoparticles is another area where pentafluorophenyl chemistry is making a significant impact. mdpi.comresearchgate.net Polymers bearing pentafluorophenyl ester groups can be grafted onto the surface of nanoparticles, such as silver nanoparticles, to improve their dispersibility in different solvents and to introduce new functionalities. mdpi.comresearchgate.net For instance, subsequent reaction with thioglucose can render the nanoparticles hydrophilic and biocompatible. mdpi.comresearchgate.net

Future research in this domain will likely focus on:

The development of more sophisticated polymer architectures using pentafluorophenyl ester chemistry.

The creation of "smart" materials that can respond to external stimuli.

The design of advanced drug delivery systems and diagnostic tools based on functionalized nanoparticles.

Computational Design and Predictive Modeling for Fluorinated Organic Reactions

While specific computational studies on pentafluorophenyl acetate reactions were not prominent in the search results, the broader field of computational chemistry is playing an increasingly important role in understanding and predicting the outcomes of organic reactions, including those involving fluorinated compounds. The application of computational design and predictive modeling to the chemistry of this compound and related compounds is a significant emerging trend.

Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict reaction rates, and understand the origins of selectivity. For example, computational studies can elucidate the factors that govern the high selectivity of pentafluorophenyl acetate as an acetylating agent. acs.org By calculating the energies of different transition states, researchers can predict which functional group in a complex molecule is most likely to react.

Furthermore, computational modeling is crucial for understanding non-covalent interactions, such as the phenyl-perfluorophenyl polar−π interactions, which can play a significant role in the self-assembly of supramolecular structures and the properties of materials. acs.org Predictive models can help in the design of new materials with desired properties by fine-tuning these weak interactions.

In the context of drug discovery, computational methods are used to model the interaction of fluorinated compounds with biological targets. nih.gov This can help in the design of more potent and selective drug candidates. For instance, modeling can predict how a pentafluorophenyl-containing molecule binds to the active site of an enzyme. nih.gov

Future research in this area will likely involve:

The development of more accurate and efficient computational models for predicting the reactivity of fluorinated compounds.

The use of machine learning and artificial intelligence to screen for new reactions and catalysts involving pentafluorophenyl esters.

The integration of computational modeling with experimental work to accelerate the discovery and development of new synthetic methods and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。